molecular formula C13H12O5 B10886025 4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-2(5H)-furanone

4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-2(5H)-furanone

Cat. No.: B10886025
M. Wt: 248.23 g/mol
InChI Key: ITWUJJIBGPNMDD-UHFFFAOYSA-N
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Description

4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-2(5H)-furanone is an organic compound with a complex structure that includes a furanone ring, an acetyl group, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-2(5H)-furanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a catalyst.

    Addition of the Hydroxy Group: The hydroxy group can be added through hydroxylation reactions, often using oxidizing agents.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-2(5H)-furanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-2(5H)-furanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-2(5H)-furanone involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-3-hydroxy-5-(3-hydroxyphenyl)-2(5H)-furanone: Similar structure but with a hydroxy group instead of a methoxy group.

    4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-2(5H)-furanone: Similar structure but with the methoxy group at a different position on the phenyl ring.

Uniqueness

4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-2(5H)-furanone is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position on the phenyl ring may confer distinct properties compared to similar compounds with different substitutions.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

3-acetyl-4-hydroxy-2-(3-methoxyphenyl)-2H-furan-5-one

InChI

InChI=1S/C13H12O5/c1-7(14)10-11(15)13(16)18-12(10)8-4-3-5-9(6-8)17-2/h3-6,12,15H,1-2H3

InChI Key

ITWUJJIBGPNMDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)OC1C2=CC(=CC=C2)OC)O

Origin of Product

United States

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